molecular formula C9H12OS2 B8333943 2-(Benzyldisulfanyl)ethanol

2-(Benzyldisulfanyl)ethanol

Cat. No.: B8333943
M. Wt: 200.3 g/mol
InChI Key: NOCFMIXCFKBNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyldisulfanyl)ethanol is an organosulfur compound characterized by a benzyl group linked via a disulfide (-S-S-) bond to an ethanol moiety (chemical formula: C₉H₁₂OS₂, molecular weight: 200.32 g/mol).

Properties

Molecular Formula

C9H12OS2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(benzyldisulfanyl)ethanol

InChI

InChI=1S/C9H12OS2/c10-6-7-11-12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

NOCFMIXCFKBNOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSSCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below highlights key structural and functional differences between 2-(Benzyldisulfanyl)ethanol and related compounds:

Compound Name Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Disulfide, Ethanol C₉H₁₂OS₂ 200.32 Redox activity, potential antioxidant N/A
2-(Benzhydrylsulfinyl)acetic acid Sulfinyl, Carboxylic acid C₁₅H₁₄O₃S 274.33 Chiral sulfoxide; synthesis intermediate
2-(Benzylideneamino)ethanol Imine, Ethanol C₉H₁₁NO 149.19 Schiff base; metal chelation
Tyrosol (Phenolic ethanol analog) Phenolic hydroxyl, Ethanol C₈H₁₀O₂ 138.16 Tyrosinase inhibition (73% at 1 mM)
Key Observations:

Disulfide vs. Sulfinyl Groups: The disulfide (-S-S-) bond in this compound is redox-active, enabling participation in thiol-disulfide exchange reactions. In contrast, sulfinyl (-SO-) groups (e.g., in 2-(Benzhydrylsulfinyl)acetic acid) exhibit polarity and chirality, making them valuable in asymmetric synthesis . Disulfides are less stable under reducing conditions compared to sulfoxides, which are resistant to further oxidation .

Ethanol Moiety: The ethanol group in this compound and 2-(Benzylideneamino)ethanol enhances solubility in polar solvents. However, the imine group in the latter introduces pH-dependent reactivity, enabling metal coordination .

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